2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like 2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide often involves multi-step chemical reactions, starting from simpler precursors. Propargylic alcohols are versatile building blocks in organic synthesis, showing distinct reactivities that provide diverse possibilities for constructing polycyclic systems, including heterocycles like quinolines and isoquinolines, which are crucial for the molecular structure of the compound (Mishra, Nair, & Baire, 2022).
Molecular Structure Analysis
Molecular structure analysis of compounds like 2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide involves understanding the arrangement of atoms within the molecule. The structure-activity relationship studies of quinoline derivatives provide insights into the molecular requirements for biological activity, which can aid in the design of new drugs or materials with desired properties (Salahuddin et al., 2023).
Chemical Reactions and Properties
The compound's chemical reactions and properties can be elucidated by examining similar molecular structures. For instance, quinoline derivatives are known for their anticorrosive properties due to their ability to form stable chelating complexes with metallic surfaces, suggesting potential applications beyond pharmaceuticals (Verma, Quraishi, & Ebenso, 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability under various conditions are crucial for understanding the potential applications of a compound. These properties are determined by the molecular structure and functional groups present in the molecule.
Chemical Properties Analysis
Chemical properties, including reactivity towards acids, bases, oxidizing agents, and other chemicals, are key to utilizing the compound in synthesis and applications. For instance, benzimidazole-quinoline hybrids have shown promising pharmacological activities, indicating the potential for diverse chemical properties and activities of similar compounds (Tiglani et al., 2021).
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Research into novel pyrrolo[3,4-b]quinolin-yl)benzamides has demonstrated significant antibacterial activity, with certain compounds showing effectiveness against various strains of bacteria (Largani et al., 2017). Such studies highlight the potential of quinoline derivatives in developing new antibacterial agents.
Asymmetric Hydrogenation Catalysts
Compounds incorporating quinoline and benzamide structures have been explored as ligands in rhodium-catalyzed asymmetric hydrogenation reactions. These reactions are crucial for producing chiral pharmaceutical ingredients, showcasing the application of these compounds in synthetic organic chemistry (Imamoto et al., 2012).
Serotonin Type-3 (5-HT3) Receptor Antagonists
Quinoxalin-2-carboxamides, closely related to the chemical structure , have been synthesized and evaluated as 5-HT3 receptor antagonists. This research suggests potential applications in treating conditions related to the serotonin system, such as gastrointestinal disorders or possibly psychiatric conditions (Mahesh et al., 2011).
Antioxidant and Antibacterial Studies
Studies on phenolic esters and amides of quinoline carboxylic acids have shown good antioxidant and antibacterial properties. These findings indicate the potential of quinoline derivatives in creating new antioxidant and antibacterial compounds (Shankerrao et al., 2013).
Antimicrobial Screening
Azetidinone derivatives integrated with quinoline have been synthesized and evaluated for their in vitro antimicrobial activity, demonstrating the utility of these compounds in discovering new antimicrobial agents (Idrees et al., 2020).
Safety And Hazards
This would involve looking at any safety concerns associated with the compound. This could include its toxicity, any risks it poses to the environment, and any precautions that need to be taken when handling it.
Future Directions
This would involve looking at potential future research directions. This could include potential applications of the compound, further reactions it could undergo, or further biological testing that could be done.
I hope this general guidance is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a professional chemist. Please note that this is a general guide and the specifics may vary depending on the exact nature of the compound .
properties
IUPAC Name |
2-ethylsulfanyl-N-(3-quinolin-8-yloxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-2-26-19-12-4-3-10-17(19)21(24)23-14-7-15-25-18-11-5-8-16-9-6-13-22-20(16)18/h3-6,8-13H,2,7,14-15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCLHNXRJRPWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.